molecular formula C30H47NO4S B1680546 Retapamulin CAS No. 224452-66-8

Retapamulin

Cat. No. B1680546
M. Wt: 517.8 g/mol
InChI Key: STZYTFJPGGDRJD-QPCPVAGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retapamulin is an antibiotic that belongs to the class of medications called antibacterials . It is used to treat impetigo, a skin infection caused by bacteria, in both children and adults . Retapamulin works by killing and stopping the growth of bacteria on the skin .


Synthesis Analysis

Retapamulin is one of the antibiotics developed semi-synthetically . It is a pleuromutilin derivative that shows significant anti-bacterial activity, especially against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pyogenes .


Molecular Structure Analysis

Retapamulin has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol . It is a carbotricyclic compound, a carboxylic ester, and a cyclic ketone .


Chemical Reactions Analysis

Retapamulin is thought to inhibit protein synthesis in bacteria by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center .


Physical And Chemical Properties Analysis

Retapamulin is a semisynthetic pleuromutilin antibiotic . It has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol .

Scientific Research Applications

Treatment of Impetigo

  • Scientific Field : Dermatology
  • Application Summary : Retapamulin is used as a topical treatment for impetigo, a common skin infection primarily caused by Staphylococcus aureus and mainly occurring in children .
  • Methods of Application : In a randomized, double-blind, multicentre study, patients received either topical retapamulin ointment 1% twice daily for 5 days or topical placebo . Patients were enrolled into the study for 14 days and attended the clinic for three visits during which clinical and laboratory evaluations were performed .
  • Results : Based on the primary efficacy endpoint of clinical response after 7 days, retapamulin ointment was superior to placebo (success rate 85.6% vs. 52.1%; P <0.0001) . The most common adverse effect, pruritus at the application site, was reported by 6% and 1% of patients in the retapamulin and placebo groups, respectively .

Management of Uncomplicated Superficial Skin Infections

  • Scientific Field : Dermatology
  • Application Summary : Retapamulin is used in the management of uncomplicated superficial skin infections caused by Staphylococcus aureus (excluding meticillin-resistant S. aureus [MRSA]) and Streptococcus pyogenes in patients aged ≥9 months .
  • Methods of Application : In clinical trials, patients with impetigo were treated with topical retapamulin 1% ointment twice daily for 5 days . In patients with secondarily infected traumatic lesions, treatment with retapamulin was compared to that with oral cefalexin .
  • Results : In clinical trials, retapamulin was found to be superior to placebo and noninferior to topical fusidic acid in patients with impetigo . However, the efficacy of retapamulin was reduced in patients with MRSA infections or superficial abscesses .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYTFJPGGDRJD-FJJJPKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.94e-04 g/L
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Retapamulin is a bacterial protein synthesis inhibitor belonging to a class of compounds called pleuromutilins. These compounds inhibit the initiation of protein synthesis by binding to a specific site on the 50S subunit of bacterial ribosome (domain V of 23S rRNA). This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center. By virtue of binding to this site, pleuromutilins inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits.
Record name Retapamulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Retapamulin

CAS RN

224452-66-8
Record name Retapamulin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224452668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retapamulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Retapamulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETAPAMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MG6O8991R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retapamulin
Reactant of Route 2
Reactant of Route 2
Retapamulin
Reactant of Route 3
Retapamulin
Reactant of Route 4
Retapamulin
Reactant of Route 5
Retapamulin
Reactant of Route 6
Retapamulin

Citations

For This Compound
2,840
Citations
RS Daum, S Kar, P Kirkpatrick - Nature Reviews Drug Discovery, 2007 - nature.com
… Its novel mechanism of action might explain why retapamulin shows … retapamulin ointment in animal infection models10, provided a strong rationale for the development of retapamulin …
Number of citations: 87 www.nature.com
B Boyd, J Castaner - Drugs of the Future, 2006 - access.portico.org
Retapamulin Page 1 Synthesis Reaction of the natural antibiotic pleuromutilin (I) with methane sulfonyl chloride by means of either TEA or DIEA in either CH2Cl2 or methyl isobutyl …
Number of citations: 18 access.portico.org
LPH Yang, SJ Keam - Drugs, 2008 - Springer
… with retapamulin was noninferi-or to that with oral cefalexin, although the efficacy of retapamulin … Retapamulin was well tolerated in both paediatric and adult patients, and the majority of …
Number of citations: 90 link.springer.com
RN Jones, TR Fritsche, HS Sader… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
Retapamulin (SB-275833), the first pleuromutilin to be developed for human topical use, was tested against a selected population of staphylococci and β-hemolytic streptococci. The …
Number of citations: 164 journals.asm.org
NE Scangarella-Oman, RM Shawar… - Expert review of anti …, 2009 - Taylor & Francis
Retapamulin is a new topical pleuromutilin … , retapamulin was noninferior to fusidic acid and oral cefalexin, achieving per-pathogen success rates of 86–99%. Topical retapamulin has a …
Number of citations: 42 www.tandfonline.com
AP Oranje, O Chosidow, S Sacchidanand, G Todd… - Dermatology, 2007 - karger.com
… : Retapamulin is a novel pleuromutilin antibacterial developed for topical use. Objective: To compare the efficacy and safety of retapamulin … study comparing retapamulin with sodium …
Number of citations: 109 karger.com
S Koning, JC Van Der Wouden… - British Journal of …, 2008 - academic.oup.com
… Retapamulin belongs to a newly developed class of … of topical application of retapamulin ointment with topical placebo … Conclusions This study shows that topical retapamulin is effective …
Number of citations: 93 academic.oup.com
MR Jacobs - 2007 - Future Medicine
Retapamulin is a semisynthetic pleuromutilin compound with in vitroactivity against Gram-positive bacteria, no cross-resistance to other classes of antimicrobial agents in current use …
Number of citations: 61 www.futuremedicine.com
R Novak - Drug discovery from natural products, 2012 - books.google.com
… with impetigo, topical retapamulin either was superior … retapamulin with placebo (both applied twice daily for 5 days) enrolled 213 patients with 139 evaluable patients in the retapamulin …
Number of citations: 2 books.google.com
EA Dubois, AF Cohen - British journal of clinical pharmacology, 2010 - ncbi.nlm.nih.gov
Retapamulin specifically binds in the region of the P-site … , retapamulin inhibits the transfer of the developing amino acid chain onto the following tRNA. Other mechanisms of retapamulin …
Number of citations: 10 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.